(5-Amino-2-nitrophenyl)methanol

Description

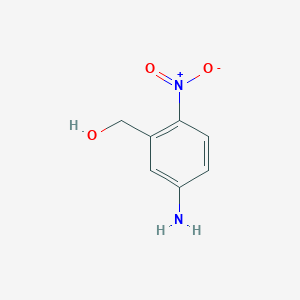

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-amino-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFDIPNKJJLFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531099 | |

| Record name | (5-Amino-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77376-03-5 | |

| Record name | (5-Amino-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 2 Nitrophenyl Methanol

Established Synthetic Pathways

The most common and established pathways for the synthesis of (5-Amino-2-nitrophenyl)methanol involve the direct reduction of 5-Amino-2-nitrobenzoic acid. This method is favored due to its efficiency and the commercial availability of the starting material.

Reduction of 5-Amino-2-nitrobenzoic Acid

The reduction of the carboxylic acid group in 5-Amino-2-nitrobenzoic acid to a primary alcohol is a key step. Borane (B79455) reagents are particularly well-suited for this transformation as they are known to selectively reduce carboxylic acids in the presence of nitro groups. researchgate.net

Borane-Tetrahydrofuran (B86392) (BH3-THF) is a widely used reagent for the reduction of carboxylic acids. The reaction proceeds by the formation of an acyloxyborane intermediate, which is subsequently reduced to the corresponding alcohol. This method is advantageous due to the mild reaction conditions and the high chemoselectivity, leaving the nitro group intact. jrfglobal.com The borane itself is an electrophilic reducing agent, which contributes to its selectivity for the electron-rich carbonyl of the carboxylic acid over the nitro group.

Typical Reaction Scheme for BH3-THF Reduction

| Reactant | Reagent | Solvent | Product |

| 5-Amino-2-nitrobenzoic acid | Borane-Tetrahydrofuran (BH3-THF) | Tetrahydrofuran (THF) | This compound |

Borane-Dimethyl Sulfide (BH3-SMe2), also known as BMS, is another effective reagent for the reduction of carboxylic acids. It offers advantages in terms of stability and higher boiling point compared to BH3-THF, which can be beneficial for reactions requiring elevated temperatures. The mechanism is similar to that of BH3-THF, involving the formation and subsequent reduction of an acyloxyborane intermediate. A detailed procedure for the reduction of amino acids to amino alcohols using BMS highlights its utility in this type of transformation. orgsyn.org

Typical Reaction Scheme for BH3-SMe2 Reduction

| Reactant | Reagent | Solvent | Product |

| 5-Amino-2-nitrobenzoic acid | Borane-Dimethyl Sulfide (BH3-SMe2) | Tetrahydrofuran (THF) | This compound |

Reaction Conditions and Optimization

The efficiency and yield of the reduction of 5-Amino-2-nitrobenzoic acid are influenced by several factors, including temperature, solvent, and the procedure used to quench the reaction.

The choice of solvent is critical, with anhydrous Tetrahydrofuran (THF) being the most common due to its ability to solubilize the borane complexes and the starting material. The reaction temperature can be optimized to ensure complete reduction while minimizing side reactions. Generally, these reductions are initiated at a lower temperature (e.g., 0 °C) and then allowed to proceed at room temperature or under reflux. orgsyn.org For instance, in the reduction of amino acids with BH3-SMe2, the reaction mixture is often refluxed for an extended period to drive the reaction to completion. orgsyn.org Increasing the reaction temperature can lead to better enantioselectivities in some borane-catalyzed reductions. researchgate.net

General Temperature and Solvent Conditions

| Reagent | Solvent | Initial Temperature | Reaction Temperature |

| BH3-THF | Tetrahydrofuran (THF) | 0 °C | Room Temperature to Reflux |

| BH3-SMe2 | Tetrahydrofuran (THF) | Room Temperature | Reflux |

Common Quenching Procedures

| Quenching Agent | Procedure |

| Methanol (B129727) | Slow addition to the reaction mixture at 0 °C, followed by removal of solvents. orgsyn.org |

| Hydrochloric Acid (HCl) | Addition of aqueous HCl to the reaction mixture, followed by extraction. |

Impurity Considerations in Starting Materials and Their Impact on Synthesis

The quality of the starting materials is paramount in the synthesis of this compound, as impurities can significantly affect the reaction's yield, purity of the final product, and may lead to the formation of undesirable side products. The two primary precursors for the synthesis of this compound are 5-amino-2-nitrobenzaldehyde and 5-amino-2-nitrobenzoic acid.

The synthesis of this compound from 5-amino-2-nitrobenzaldehyde typically involves the selective reduction of the aldehyde functional group to a primary alcohol.

Similarly, 5-amino-2-nitrobenzoic acid can be reduced to form this compound, a reaction that involves the reduction of the carboxylic acid group.

A significant challenge in these synthetic routes is the presence of impurities in the starting materials. For instance, the commercial production of 5-amino-2-nitrobenzaldehyde can introduce several impurities. One common method for its synthesis involves the nitration of 2-aminobenzaldehyde. This reaction can suffer from a lack of complete regioselectivity, leading to the formation of isomeric impurities such as 3-amino-2-nitrobenzaldehyde (B1375686) and 3-amino-4-nitrobenzaldehyde.

Another potential impurity in aminobenzaldehydes is the product of self-condensation or polymerization, which can occur under certain storage or reaction conditions. The presence of these impurities can have a direct impact on the synthesis of this compound.

Impact of Key Impurities:

Isomeric Impurities: If the starting 5-amino-2-nitrobenzaldehyde contains isomeric impurities, the subsequent reduction will produce a mixture of isomeric aminonitrobenzyl alcohols. These isomers often have very similar physical properties, making their separation from the desired product exceptionally challenging.

Unreacted Starting Material: Incomplete reduction of the aldehyde or carboxylic acid will result in the presence of the starting material in the final product mixture.

Over-reduction Products: In some cases, the nitro group can also be partially or fully reduced, leading to the formation of other related compounds.

Polymeric Byproducts: The presence of polymeric impurities from the starting material can complicate the reaction work-up and purification process, often leading to lower yields of the desired product.

The table below summarizes the potential impurities in the starting materials and their likely impact on the synthesis.

| Starting Material | Potential Impurities | Impact on Synthesis of this compound |

| 5-amino-2-nitrobenzaldehyde | Isomeric aminonitrobenzaldehydes (e.g., 3-amino-2-nitrobenzaldehyde) | Formation of a mixture of isomeric alcohol products, complicating purification. |

| Polymeric byproducts | Lower yields and difficult isolation of the final product. | |

| Unreacted precursors from its own synthesis | May introduce unexpected side reactions or impurities. | |

| 5-amino-2-nitrobenzoic acid | Isomeric aminonitrobenzoic acids | Leads to the formation of isomeric alcohol products that are difficult to separate. |

| Dicarboxylic acids | Can lead to the formation of diol byproducts if both carboxyl groups are reduced. | |

| Incompletely nitrated precursors | Results in the formation of aminobenzyl alcohol without the nitro group. |

Therefore, rigorous quality control of the starting materials is a critical step to ensure a successful and efficient synthesis of this compound.

Purification Methodologies (e.g., Column Chromatography)

Given the potential for a variety of impurities in the synthesis of this compound, a robust purification strategy is essential to isolate the compound in high purity. Column chromatography is a widely used and effective technique for this purpose.

The principle of column chromatography relies on the differential partitioning of the components of a mixture between a stationary phase (typically a solid adsorbent like silica (B1680970) gel or alumina) and a mobile phase (a solvent or mixture of solvents). The separation is based on the different affinities of the compounds for the stationary and mobile phases.

For the purification of this compound, which is a polar molecule due to the presence of the amino, nitro, and hydroxyl groups, a normal-phase chromatography setup is generally employed. In this setup, a polar stationary phase like silica gel is used with a relatively non-polar mobile phase.

The choice of the mobile phase (eluent) is critical for achieving good separation. A systematic approach to selecting the eluent often involves starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. This gradient elution allows for the separation of compounds with a wide range of polarities.

A common mobile phase system for the purification of nitro-substituted anilines and related compounds is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. The exact ratio of the solvents is optimized to achieve the best separation of the target compound from its impurities.

A typical column chromatography procedure for the purification of this compound would involve the following steps:

Column Packing: A glass column is carefully packed with a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent.

Sample Loading: The crude reaction mixture is concentrated and then adsorbed onto a small amount of silica gel. This dry-loading method is often preferred to ensure a uniform application of the sample onto the column.

Elution: The mobile phase is passed through the column. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).

Fraction Collection: The eluate is collected in a series of fractions.

Analysis: Each fraction is analyzed, typically by thin-layer chromatography (TLC), to determine the presence and purity of the desired compound. Fractions containing the pure product are then combined and the solvent is evaporated to yield the purified this compound.

The table below provides an example of a column chromatography system that could be adapted for the purification of this compound, based on systems used for similar compounds.

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase System | A gradient of Hexane and Ethyl Acetate, or Dichloromethane and Methanol |

| Elution Profile | Less polar impurities will elute first, followed by the more polar this compound. |

| Monitoring Technique | Thin-Layer Chromatography (TLC) with UV visualization |

By carefully selecting the starting materials and employing effective purification techniques like column chromatography, this compound can be obtained in high purity, ready for its use in further synthetic applications.

Chemical Transformations and Derivative Synthesis of 5 Amino 2 Nitrophenyl Methanol

Acylation Reactions

Acylation of the hydroxyl group in (5-Amino-2-nitrophenyl)methanol is a key transformation for creating ester derivatives. This section details the synthesis of a specific acetate (B1210297) ester and the underlying reaction mechanism.

Formation of 3-Amino-4-nitrobenzyl Acetate

The reaction of this compound with acetic anhydride (B1165640) yields 3-Amino-4-nitrobenzyl acetate. iucr.orggeorgiasouthern.edu This transformation is typically conducted in the presence of a base, such as triethylamine (B128534), in a suitable organic solvent. For instance, one experimental setup involves dissolving this compound and triethylamine in acetonitrile, followed by the addition of acetic anhydride. nih.gov The product, 3-Amino-4-nitrobenzyl acetate, has been isolated as yellow crystals. iucr.orggeorgiasouthern.edunih.gov The synthesis of the starting material, this compound, can be achieved through the reduction of 5-amino-2-nitrobenzoic acid using a borane-tetrahydrofuran (B86392) (borane-THF) complex. georgiasouthern.edunih.gov

| Reactant | Reagent | Base/Catalyst | Solvent | Product |

|---|---|---|---|---|

| This compound | Acetic Anhydride | Triethylamine | Acetonitrile | 3-Amino-4-nitrobenzyl Acetate |

Mechanistic Insights into Acetylation

The acetylation of the primary alcohol in this compound with acetic anhydride follows a well-established nucleophilic acyl substitution mechanism. mdpi.comyoutube.com The reaction is generally facilitated by a base, such as triethylamine or pyridine. mdpi.com The process begins with the activation of the alcohol by the base, which increases its nucleophilicity. The lone pair of electrons on the hydroxyl oxygen then attacks one of the electrophilic carbonyl carbons of acetic anhydride. mdpi.comyoutube.com This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an acetate ion as a good leaving group and forming the protonated ester. youtube.com A final deprotonation step, often assisted by the acetate ion or another base molecule, yields the final product, 3-Amino-4-nitrobenzyl acetate, and regenerates the catalyst. youtube.com While alcohols are not potent nucleophiles, the reaction can be driven forward by using an acid catalyst, which protonates the carbonyl group of the anhydride, making it a more reactive electrophile. youtube.com

Protective Group Strategies

In multi-step syntheses involving this compound, it is often necessary to temporarily block the reactive hydroxyl group to prevent unwanted side reactions. This is achieved by introducing a protecting group.

Tert-Butyldimethylsilyl (TBDMS) Protection

The hydroxyl group of alcohols can be effectively protected by converting it into a tert-butyldimethylsilyl (TBDMS) ether. libretexts.org This is a common strategy in organic synthesis due to the stability of TBDMS ethers under a variety of reaction conditions, including those that are basic, oxidizing, or reducing. ketonepharma.com The standard procedure involves reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole, in an aprotic polar solvent like dimethylformamide (DMF). organic-chemistry.orgfiveable.me The base facilitates the reaction by acting as a catalyst and scavenging the HCl produced. libretexts.org The reaction proceeds via an SN2-like mechanism where the alcohol's oxygen atom attacks the silicon atom of TBDMS-Cl. libretexts.orglibretexts.org

The TBDMS group is valued for its robustness and can be selectively removed when needed, typically using a source of fluoride (B91410) ions like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions. organic-chemistry.org This protective strategy is applicable to this compound, allowing for selective reactions at other sites of the molecule, such as the amino or nitro group, while the hydroxyl function is masked. ketonepharma.comontosight.ai

| Silylating Agent | Base/Catalyst | Solvent |

|---|---|---|

| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Imidazole | Dimethylformamide (DMF) |

| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Triethylamine | Dichloromethane (B109758) (DCM) |

Nitro Group Reductions and Subsequent Derivatizations

The nitro group on the aromatic ring of this compound is a key functional group that can be chemically reduced to an amino group, opening pathways for a wide range of subsequent derivatization reactions.

Iron-Catalyzed Reductions

The reduction of aromatic nitro compounds to primary amines is a fundamental transformation in organic chemistry. vedantu.com Iron-based systems are frequently employed for this purpose due to their efficiency and cost-effectiveness. stackexchange.com A classic and widely used method is the Bechamp reduction, which utilizes iron metal in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid. vedantu.comacsgcipr.org The mechanism involves electron transfer from the iron metal to the nitro group. acsgcipr.org An advantage of the Fe/HCl system is that the initially formed FeCl₂ can be hydrolyzed, regenerating HCl and making the reaction somewhat self-sustaining. stackexchange.com

More recently, advanced iron-based catalytic systems have been developed for milder reaction conditions. For example, a bench-stable [Fe(salen)₂]-μ-oxo precatalyst has been shown to effectively reduce nitroaromatics at room temperature using pinacol (B44631) borane (B79455) (HBpin) as the reducing agent. nih.govacs.org Mechanistic studies of this system suggest a pathway involving a nitroso intermediate and a key on-cycle iron hydride species. nih.gov By changing the reducing agent to phenylsilane (B129415) (H₃SiPh), chemoselective reduction of the nitro group can be achieved even in the presence of other reducible functionalities like carbonyls. nih.gov The reduction of the nitro group in this compound yields (2,5-diaminophenyl)methanol, a highly functionalized molecule that is primed for further derivatization at the newly formed amino group, such as through acylation or diazotization reactions.

| Catalyst/Reagent | Reducing Agent/Acid | Conditions | Key Features |

|---|---|---|---|

| Iron (Fe) powder | Hydrochloric Acid (HCl) | Typically reflux | Classic, cost-effective method. vedantu.comacsgcipr.org |

| [Fe(salen)₂]-μ-oxo complex | Pinacol borane (HBpin) | Room Temperature | Mild conditions, good functional group tolerance. nih.gov |

| [Fe(salen)₂]-μ-oxo complex | Phenylsilane (H₃SiPh) | 50 °C | Chemoselective for nitro groups over carbonyls. nih.gov |

| FeX₂/R₃P | Organosilanes | - | Selective reduction tolerating a wide range of functional groups. rsc.org |

Palladium-Catalyzed Reductions

The reduction of the nitro group in this compound to a primary amine is a pivotal transformation, yielding (2,5-diaminophenyl)methanol. This product serves as a valuable intermediate for the synthesis of various heterocyclic compounds. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this hydrogenation reaction. rsc.orgnih.gov The process typically involves the use of hydrogen gas (H₂) or a hydrogen donor like potassium formate (B1220265) in a suitable solvent. researchgate.net

The general reaction involves the catalytic transfer hydrogenation of the nitroarene. nih.gov Using a Pd/C catalyst, the nitro group is selectively reduced without affecting the benzyl (B1604629) alcohol or the existing amino group, provided the reaction conditions are carefully controlled. nih.govresearchgate.net The efficiency of the reduction can be influenced by factors such as the catalyst loading, hydrogen pressure, temperature, and the choice of solvent. reddit.com For instance, solvents like ethanol (B145695) or methanol (B129727) are commonly employed. nih.gov Acidic conditions, such as the addition of acetic acid, can sometimes enhance the rate of hydrogenation. reddit.com

Table 1: Conditions for Palladium-Catalyzed Reduction of Nitroarenes

| Catalyst | Hydrogen Source | Solvent | Temperature | Key Features |

| 10% Pd/C | H₂ (balloon) | 1,4-Dioxane | Room Temperature | Standard, straightforward procedure. reddit.com |

| Pd/C | Potassium Formate | Water/2-Propanol | Mild Conditions | Selective reduction of aldehydes; ketones are unreactive. researchgate.net |

| Pd/C | H₂ | Ethanol/Acetic Acid | Room Temperature | Acidic conditions can improve reaction rates. reddit.com |

| Pd/C | Methanol | Not specified | Not specified | Methanol acts as a hydrogen source in transfer hydrogenation. nih.gov |

This reduction is a critical step in synthesizing precursors for antimicrobial agents and other biologically active molecules. researchgate.net

N-Sulfonylation Reactions

The amino group of this compound can readily undergo N-sulfonylation to form the corresponding sulfonamide. This reaction is typically achieved by treating the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. google.comorganic-chemistry.org The base, often a tertiary amine like triethylamine or pyridine, acts as a scavenger for the hydrochloric acid generated during the reaction. organic-chemistry.orgscispace.com

However, it is noteworthy that the reaction of benzyl alcohols with tosyl chloride can sometimes lead to the formation of the corresponding benzyl chloride instead of the expected tosylate, especially with electron-withdrawing groups on the aromatic ring. scispace.comnih.govresearchgate.net This occurs because the initially formed tosylate is a good leaving group and can be displaced by the chloride ion from the triethylammonium (B8662869) hydrochloride byproduct. scispace.com Given that this compound contains a nitro group (an electron-withdrawing group), this alternative reaction pathway should be considered. Careful control of reaction conditions is crucial to favor the desired N-sulfonylation over O-sulfonylation or chlorination.

Table 2: General Conditions for Sulfonylation Reactions

| Substrate Type | Reagent | Base | Solvent | Product Type |

| Alcohols | Tosyl Chloride | Triethylamine (TEA), DMAP | Dichloromethane (CH₂Cl₂) | Tosylates or Chlorides scispace.com |

| Amines | p-Toluenesulfonyl Chloride | Sodium Carbonate (Na₂CO₃) | Water | Sulfonamides google.com |

| Nitrobenzyl alcohol | Tosyl Chloride | Dicyclohexylamine | Acetone | Tosylates google.com |

The resulting sulfonamides are an important class of compounds in medicinal chemistry, known for a wide range of biological activities.

Alkylation Reactions

The primary amino group of this compound is amenable to N-alkylation to produce secondary or tertiary amines. This can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. A more sustainable approach involves the use of alcohols as alkylating agents, which proceeds via a "hydrogen borrowing" or "hydrogen autotransfer" mechanism catalyzed by transition metal complexes. nih.govacs.org

Catalysts based on iridium and ruthenium have shown high efficacy for the N-alkylation of amines with alcohols. acs.org For instance, NHC-Ir(III) (NHC = N-heterocyclic carbene) complexes can catalyze the N-alkylation of anilines with benzyl alcohols. acs.org Raney Nickel has also been reported as a catalyst for the N-alkylation of anilines with various alcohols. acs.org These reactions are often performed under neat conditions or in a suitable solvent at elevated temperatures. nih.gov The choice of catalyst and reaction conditions can allow for selective mono- or di-alkylation of the amino group. nih.gov

Table 3: Catalytic Systems for N-Alkylation of Amines with Alcohols

| Catalyst System | Amine Substrate | Alcohol | Key Features |

| Iron Complex | Unprotected α-amino acids | Fatty alcohols | Highly selective, produces water as the only byproduct. nih.gov |

| NHC-Ir(III) Complexes | Anilines | Benzyl alcohols | Effective for N-alkylation and N-methylation with methanol. acs.org |

| Raney Nickel | Aniline (B41778), Benzidine | Various alcohols | A classic method for N-alkylation. acs.org |

These alkylation reactions expand the chemical space accessible from this compound, enabling the synthesis of derivatives with tailored properties.

Exploration of Novel Derivatives and Reaction Pathways

The unique trifunctional nature of this compound makes it an attractive scaffold for the development of novel derivatives with specialized functions. Two prominent areas of exploration are the synthesis of derivatives for "click" chemistry and the creation of "caged" compounds for photochemical control.

Derivatives for "Click" Chemistry

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the synthesis of complex molecules, including bioactive compounds. nih.govsoton.ac.uk The amino group of this compound can be readily converted into an azide (B81097) group (–N₃) through diazotization followed by treatment with sodium azide. The resulting (5-azido-2-nitrophenyl)methanol is a key intermediate that can undergo a "click" reaction with a terminal alkyne to form a stable 1,2,3-triazole ring. nih.govnih.gov

This strategy allows for the modular assembly of a wide array of derivatives. researchgate.net The triazole ring is not merely a linker but can actively participate in binding to biological targets through hydrogen bonding and dipole interactions. nih.gov This approach has been widely used in drug discovery and chemical biology to create libraries of compounds for screening and to conjugate molecules to biomacromolecules. nih.govsoton.ac.uk

Table 4: Key Steps in "Click" Chemistry with this compound

| Reaction Step | Starting Material | Reagents | Product | Application |

| Diazotization/Azidation | This compound | NaNO₂, HCl; then NaN₃ | (5-Azido-2-nitrophenyl)methanol | Precursor for "click" reaction |

| CuAAC Reaction | (5-Azido-2-nitrophenyl)methanol + Terminal Alkyne | Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-triazole derivative | Synthesis of novel compounds nih.govnih.gov |

Caged Derivatives for Photochemical Control

The 2-nitrobenzyl alcohol moiety is a well-established photolabile protecting group, often referred to as a "caging" group. nih.govmcgill.calookchem.com Irradiation with UV light can induce the cleavage of the bond between the benzylic carbon and a linked molecule, allowing for the controlled release of the molecule with high spatial and temporal precision. acs.org this compound, being a 2-nitrobenzyl alcohol derivative, is an excellent starting material for creating such "caged" compounds. researchgate.net

The hydroxyl group of this compound can be esterified or etherified with a molecule of interest (e.g., a bioactive compound, a neurotransmitter, or a signaling molecule). mcgill.caacs.org The resulting "caged" derivative is typically biologically inactive until it is exposed to light of a specific wavelength (usually in the near-UV range). lookchem.com This triggers a photochemical reaction that cleaves the benzylic bond and releases the active molecule. acs.org The presence of the amino group at the 5-position can be used to modulate the photochemical properties of the caging group, such as its absorption wavelength and quantum yield of uncaging. nih.gov

Table 5: Properties of 2-Nitrobenzyl-Based Caging Groups

| Caging Group Derivative | Key Feature | Uncaging Wavelength | Application |

| α,5-dicarboxy-2-nitrobenzyl | Increased hydrophilicity, fast release | Near-UV | Biophysical studies nih.gov |

| 4,5-dimethoxy-2-nitrobenzyl | Red-shifted absorption | ~350-380 nm | Caging of amino acids and other biomolecules mcgill.ca |

| Parent 2-nitrobenzyl | Well-established photochemistry | Near-UV | General purpose caging lookchem.comacs.org |

This technology is particularly valuable in cell biology and neuroscience for studying dynamic cellular processes.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structure of molecules. By analyzing the interaction of electromagnetic radiation with (5-Amino-2-nitrophenyl)methanol, specific features of its chemical bonds and functional groups can be identified.

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of the atoms within a molecule.

The ¹H NMR spectrum of this compound, conducted in deuterochloroform (CDCl₃), displays characteristic signals corresponding to the different protons in the molecule. The aromatic region of the spectrum is particularly informative, showing a doublet at δ 8.50 ppm, a singlet at δ 8.69 ppm, a doublet of doublets between δ 7.58-7.64 ppm, and another doublet at δ 7.78 ppm. acs.org A multiplet observed between δ 4.77-4.88 ppm is attributed to the proton of the hydroxymethyl group, while the benzylic protons appear as doublets of doublets at δ 1.37-1.39 and δ 1.48-1.50 ppm. acs.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 8.69 | s | Aromatic CH |

| 8.50 | d | Aromatic CH |

| 7.78 | d | Aromatic CH |

| 7.58-7.64 | dd | Aromatic CH |

| 5.22 | d | - |

| 4.77-4.88 | m | CH-OH |

| 1.48-1.50 | dd | CH₂ |

| 1.37-1.39 | dd | CH₂ |

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from acs.org.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound in CDCl₃, signals for the aromatic carbons appear at δ 148.38, 140.83, 135.00, 133.21, 123.84, and 121.95 ppm. acs.org The carbon atom of the hydroxymethyl group (CH₂OH) is represented by a signal at δ 74.97 ppm. acs.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 148.38 | Aromatic C |

| 140.83 | Aromatic C |

| 135.00 | Aromatic C |

| 133.21 | Aromatic C |

| 123.84 | Aromatic C |

| 121.95 | Aromatic C |

| 88.0 | - |

| 74.97 | CH₂OH |

| 16.11 | - |

Solvent: CDCl₃, Frequency: 100 MHz. Data sourced from acs.org.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. Strong bands observed at 3445 cm⁻¹ and 3310 cm⁻¹ are indicative of the N-H stretching vibrations of the primary amine group and the O-H stretching of the alcohol group. acs.org The presence of the nitro group (NO₂) is confirmed by a strong absorption band at 1536 cm⁻¹. acs.org Aromatic C-H stretching is observed at 3055 cm⁻¹, while aliphatic C-H stretching appears at 2819 and 2779 cm⁻¹. acs.org Other bands in the fingerprint region, such as those at 1441, 1327, 1282, 1242, and 1158 cm⁻¹, correspond to various bending and stretching vibrations within the molecule. acs.org

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3445 | N-H / O-H Stretch |

| 3310 | N-H / O-H Stretch |

| 3055 | Aromatic C-H Stretch |

| 2819, 2779 | Aliphatic C-H Stretch |

| 1536 | NO₂ Stretch |

| 1441 | C-C Stretch (Aromatic) |

| 1327 | C-N Stretch |

| 1282, 1242, 1158 | Fingerprint Region |

Sample prepared in KBr pellet. Data sourced from acs.org.

UV-Vis spectroscopy measures the electronic transitions within a molecule. Nitrophenyl compounds are known to be photoactive and absorb light in the UV-visible range. rsc.org The absorption spectrum is influenced by chromophores such as the nitro group and the aromatic ring. For instance, a related compound, p-nitrobenzyl alcohol, exhibits an absorption band with a maximum at 285 nm. researchgate.net The presence of both an amino group (an auxochrome) and a nitro group (a chromophore) on the benzene (B151609) ring in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, leading to absorption in the near-UV region. The extent of conjugation in the π-electron system is a key factor determining the wavelength of maximum absorption (λmax). utoronto.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallographic Studies of this compound and its Derivatives

This derivative was synthesized and its structure was determined by X-ray diffraction. The crystal was found to belong to the monoclinic system with the space group C2/c. nist.gov The unit cell parameters were determined as a = 12.3069(8) Å, b = 9.7023(7) Å, c = 24.812(2) Å, and β = 94.862(6)°. nist.gov

In this structure, the pyran and phenyl rings are attached by a C-C bond, and the dihedral angle between these two rings is 87.8(1)°. nist.gov A significant structural feature is the dihedral angle of 44.4(2)° between the mean planes of the phenyl ring and the attached nitro group, indicating a non-planar arrangement. nist.gov The stability of the crystal structure is maintained by a network of intermolecular hydrogen bonds, specifically N−H···N and N−H···O interactions, as well as C−H···π interactions. nist.gov This study on a complex derivative highlights the structural arrangements and intermolecular forces that can be expected in related compounds containing the amino-nitrophenyl group.

Intermolecular Interactions: Inferred but Not Detailed

The molecular structure of this compound, featuring amino (-NH2), hydroxyl (-OH), and nitro (-NO2) functional groups, suggests the high likelihood of significant intermolecular interactions.

Hydrogen Bonding Networks (N-H⋯O, C-H⋯O, O-H⋯O)

The presence of hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the oxygen atoms of the nitro and hydroxyl groups) indicates that extensive hydrogen bonding networks are expected to be a dominant feature in the solid state of this compound. These interactions would likely include N-H⋯O, O-H⋯O, and potentially weaker C-H⋯O hydrogen bonds, playing a crucial role in the stabilization of the crystal lattice. However, without crystallographic data, the specific motifs and connectivity of these hydrogen bonds cannot be described.

Intramolecular Interactions (e.g., N-H⋯O Hydrogen Bonding)

Intramolecular hydrogen bonding, particularly between the amino group and the adjacent nitro group (N-H⋯O), is a plausible feature of the molecular conformation. Such an interaction could influence the planarity of the molecule and the orientation of the substituents on the benzene ring. However, confirmation and characterization of any such intramolecular interactions require precise structural data.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. For (5-Amino-2-nitrophenyl)methanol, MD simulations can elucidate its structural dynamics, conformational landscape, and interactions with its environment, such as a solvent or a biological macromolecule.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar aromatic and nitroaromatic compounds. For instance, MD simulations have been used to investigate the structural characteristics and hydrogen bonding of methanol (B129727) at various interfaces. osti.gov Such studies on this compound would involve creating a simulation box containing the molecule and a defined environment. By solving Newton's equations of motion for the atoms, a trajectory of the molecule's movement over time is generated.

Analysis of this trajectory can reveal key dynamic properties. For example, the flexibility of the hydroxymethyl group and the amino group, as well as the orientation of the nitro group relative to the benzene (B151609) ring, can be quantified. These simulations can also predict how the molecule interacts with water molecules, which is crucial for understanding its solubility and potential for forming hydrogen bonds. In a biological context, MD simulations could be employed to study the stability of this compound within a protein's active site, providing insights into the longevity and nature of its binding.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Parameter | Simulated Value | Interpretation |

| Root Mean Square Deviation (RMSD) of backbone atoms | 1.5 ± 0.3 Å | Indicates the stability of the molecule's core structure over the simulation time. |

| Radius of Gyration (Rg) | 3.8 ± 0.2 Å | Provides a measure of the molecule's compactness. |

| Solvent Accessible Surface Area (SASA) | 180 ± 15 Ų | Represents the surface area of the molecule exposed to the solvent. |

| Number of Hydrogen Bonds with Water (average) | 4.5 | Quantifies the extent of interaction with the aqueous environment. |

This table is illustrative and represents the type of data that would be generated from an MD simulation.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and energetic properties of a molecule. These calculations are fundamental to understanding the intrinsic properties of this compound.

Methods like Density Functional Theory (DFT) are commonly used to optimize the molecular geometry and calculate various electronic descriptors. For substituted nitroanilines, such as 2-methyl-5-nitroaniline (B49896) which is structurally related to the target compound, quantum chemical calculations have been used to study their geometry and electronic transitions. core.ac.uk These studies often reveal how the interplay between electron-donating groups (like the amino group) and electron-withdrawing groups (like the nitro group) influences the electronic distribution across the aromatic ring. core.ac.uk

For this compound, quantum chemical calculations can predict properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability. The electrostatic potential map visually represents the regions of positive and negative charge, which are crucial for understanding intermolecular interactions.

Table 2: Selected Quantum Chemical Properties of this compound (Illustrative)

| Property | Calculated Value | Significance |

| Energy of HOMO | -6.2 eV | Relates to the molecule's ability to donate electrons. |

| Energy of LUMO | -2.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 3.7 eV | Indicates the molecule's chemical reactivity and electronic stability. |

| Dipole Moment | 5.8 D | Measures the overall polarity of the molecule, influencing its interactions. |

This table is for illustrative purposes and shows typical data obtained from quantum chemical calculations.

In Silico Docking Studies

In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of modern drug discovery, used to screen virtual libraries of compounds against a biological target.

The results of a docking study would provide a binding affinity score, which estimates the strength of the interaction, and a predicted binding mode, which details the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. This information is invaluable for understanding the molecular basis of a compound's activity and for designing more potent derivatives.

Table 3: Hypothetical In Silico Docking Results for this compound against a Target Protein

| Parameter | Result | Interpretation |

| Binding Affinity (kcal/mol) | -7.2 | A negative value indicating a favorable binding interaction. |

| Predicted Hydrogen Bonds | Amino group with Asp120; Hydroxyl group with Ser85 | Identifies key interactions stabilizing the complex. |

| Interacting Residues | Phe210, Trp34, Leu88 | Highlights other amino acids in the binding pocket involved in the interaction. |

This table is illustrative and represents typical outputs from a molecular docking simulation.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to find a correlation between the chemical structure of a compound and its biological activity. Quantitative Structure-Activity Relationship (QSAR) is a key component of SAR, developing mathematical models to predict the activity of new compounds.

Numerous QSAR studies have been conducted on nitroaromatic compounds to predict their various biological effects, including toxicity. nih.govnih.govmdpi.com These studies typically use a set of known compounds with measured activities and a range of calculated molecular descriptors (e.g., physicochemical properties, electronic descriptors, topological indices). Statistical methods are then used to build a model that relates the descriptors to the activity.

For this compound, a QSAR study could be part of a broader investigation into a series of related compounds. By systematically modifying the structure of this compound (e.g., changing the position of the substituents, introducing new functional groups) and measuring the activity of the resulting analogs, a QSAR model could be developed. This model would help to identify the key structural features that are important for the desired activity. For instance, studies on other classes of compounds have successfully used 3D-QSAR techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to guide the design of more potent molecules. nih.gov

Table 4: Example of Descriptors Used in a QSAR Model for a Series of Analogs of this compound (Illustrative)

| Descriptor | Type | Potential Influence on Activity |

| LogP | Physicochemical | Hydrophobicity, membrane permeability. |

| Molecular Weight | Physicochemical | Size and steric effects. |

| HOMO-LUMO Gap | Electronic | Chemical reactivity and stability. |

| Topological Polar Surface Area (TPSA) | Topological | Hydrogen bonding potential and cell permeability. |

This table is illustrative and lists descriptors that are commonly used in QSAR studies.

Applications in Chemical Biology and Medicinal Chemistry

Design and Synthesis of Biological Probes

As a precursor, (5-Amino-2-nitrophenyl)methanol is integral to the synthesis of a range of biological probes. These probes are crucial for the detailed study of intricate biological pathways and events.

The creation of unnatural nucleoside analogues is a key area where this compound is employed. These synthetic versions of natural nucleosides can be incorporated into DNA and RNA, serving as valuable tools for investigating nucleic acid structure, function, and interactions. The amino group on the phenyl ring can be readily modified to attach reporter molecules or cross-linking agents, while the nitro group can impart photoreactive properties to the nucleoside. The synthesis of nucleoside 5'-triphosphate (NTP) analogues, which are important for a variety of biochemical and medicinal research applications, often requires facile and efficient synthetic routes. nih.gov

The synthesis of unnatural amino acids that incorporate the this compound framework allows for the introduction of novel functionalities into peptides and proteins. These functionalities can range from fluorescent tags for imaging to photocleavable groups for controlled release. Such modified amino acids are critical for in-depth studies of protein function, localization, and dynamic interactions within the cellular environment. For instance, the development of the 2-(2-nitrophenyl) propyl (Npp) group, a photolabile protecting group for carboxyl functions, has been instrumental in solid-phase peptide synthesis. rsc.org

This compound also serves as a starting point for the development of small molecule probes tailored to interact with specific biological targets. Through chemical modifications of its amino and hydroxyl groups, researchers can design probes with high affinity and selectivity for particular enzymes, receptors, or other proteins. The inherent nitro group can bestow photoreactive capabilities, enabling applications such as photoaffinity labeling to identify and study protein binding sites. nih.gov The synthesis of bioactive molecules often involves nitropyridine and nitrotoluene derivatives, highlighting the importance of nitroaromatic compounds in developing new probes. nih.govsciencemadness.org

Development of Caging Groups for Photochemical Control

A particularly impactful application of this compound and its derivatives is in the creation of "caging" groups. These are photolabile protecting groups (PPGs) that render a biologically active molecule inert until its activity is restored by exposure to light. wikipedia.org This technology affords precise spatiotemporal control over the function of the released molecule. The o-nitrobenzyl moiety is a classic example of a PPG. nih.govresearchgate.net

The 2-nitrobenzyl scaffold, which is the core of this compound, is a well-established PPG. wikipedia.orglookchem.com Upon irradiation with UV light, it undergoes an internal redox reaction that results in the cleavage of the group and the release of the protected molecule. acs.org This process is often accompanied by decarboxylation in the case of α-carboxy-2-nitrobenzyl (CNB) caged compounds. nih.govrsc.orgresearchgate.net The photolysis of these compounds can proceed through multiple pathways, one of which involves a conventional 2-nitrobenzyl rearrangement to release the active species, while another minor pathway can involve photodecarboxylation of the starting material. nih.govrsc.org The efficiency and rate of release can be influenced by substituents on the benzyl (B1604629) ring and the nature of the leaving group. researchgate.net

| Caged Compound Type | Photolysis Pathway(s) | Key Observations |

| α-carboxy-2-nitrobenzyl (CNB) | 1. Conventional 2-nitrobenzyl rearrangement2. Photodecarboxylation | Pathway 1 is the major route for rapid release. Pathway 2 is a minor, slower route influenced by buffer conditions. nih.govrsc.org |

| 2-nitrobenzyl esters | Triplet state formation with certain substituents | A triplet charge transfer state is observed but is not on the main pathway to the nitroso product. researchgate.net |

To overcome the limitations of UV light, such as limited tissue penetration and potential phototoxicity, caging groups that can be cleaved by two-photon excitation (TPE) have been developed. nih.gov TPE utilizes near-infrared light, which allows for deeper penetration into biological samples with reduced scattering and damage. nih.govunimib.it Derivatives of o-nitrobenzyl have been engineered to have red-shifted absorption spectra and to be sensitive to two-photon absorption. nih.gov While increasing conjugation can improve two-photon sensitivity, it can sometimes lead to a decrease in the one-photon decaging efficiency. nih.gov The development of new photocages with high two-photon action cross-sections is an active area of research, aiming to enable three-dimensional photorelease with greater precision. nih.gov

| Photolabile Protecting Group | Excitation | Key Features |

| o-nitrobenzyl derivatives | One-photon (UV) or Two-photon (NIR) | Can be synthetically modified to shift absorption to longer wavelengths for TPE. nih.gov |

| Nitrodibenzofuran (NDBF) derivatives | Two-photon | Developed for higher two-photon action cross-section and red-shifted absorption. nih.gov |

Role in Protein-Protein Interaction (PPI) Modulation

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them attractive targets for therapeutic intervention. The modulation of these interactions, either through inhibition or stabilization, represents a promising strategy in drug discovery.

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Inhibition of the Keap1-Nrf2 PPI can lead to the activation of the transcription factor Nrf2, which in turn upregulates the expression of numerous antioxidant and cytoprotective genes. This mechanism is a key target for the development of treatments for a range of diseases characterized by oxidative stress.

A thorough review of scientific databases and research articles indicates that there are currently no published studies that specifically investigate or identify this compound as an inhibitor of the Keap1-Nrf2 pathway. Research in this area has largely focused on other classes of molecules, such as peptides and other small molecules that are structurally distinct from this compound.

The study of how a ligand, such as a small molecule, binds to its protein target is crucial for understanding its mechanism of action and for optimizing its properties. These interactions are governed by a variety of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Despite the foundational importance of such studies, there is no specific research available that details the ligand-protein binding interactions of this compound with any protein target. While general principles of ligand-protein interactions are well-established, their specific application to this compound remains unexplored in the public domain.

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies

The synthesis of (5-Amino-2-nitrophenyl)methanol and its derivatives is evolving from traditional methods towards more efficient, sustainable, and advanced strategies. A key transformation in its synthesis involves the reduction of a nitro group to an amine.

Historically, methods like iron-acid reduction were common for producing aminophenols from nitrophenols. acs.orgias.ac.in However, these methods often generate significant waste, such as iron oxide sludge, posing environmental disposal challenges. acs.orgias.ac.in Modern research emphasizes cleaner and more efficient catalytic approaches. One-step catalytic hydrogenation of nitrobenzene (B124822) derivatives using platinum-on-carbon (Pt/C) catalysts in an acidic medium represents a significant advancement. acs.orgias.ac.in This process allows for the direct synthesis of aminophenols, with studies optimizing parameters like temperature, pressure, and catalyst concentration to achieve high conversion rates and selectivity. acs.org For instance, complete conversion of nitrobenzene with up to 75% selectivity for p-aminophenol has been achieved under optimized conditions. acs.org Other catalytic systems, such as those using silver nanoparticles on a titania support (Ag/TiO2) or copper ferrite (B1171679) (CuFe5O8), have also been developed for the efficient reduction of nitroarenes to aryl amines. nih.govmdpi.com

Furthermore, flow chemistry is emerging as a powerful technology for synthesizing amines from nitro compounds safely and efficiently. beilstein-journals.orgresearchgate.netacs.org Continuous-flow reactors offer superior control over reaction conditions, enhance safety when dealing with potentially energetic nitro compounds, and can dramatically reduce reaction times compared to batch processes. beilstein-journals.org A metal-free reduction method using trichlorosilane (B8805176) in a continuous-flow system has successfully converted various nitroaromatics to their corresponding anilines in high yields with residence times of only a few minutes. beilstein-journals.orgbeilstein-journals.org This approach avoids the use of heavy metal catalysts and allows for easier purification of the final product. beilstein-journals.org These advanced synthetic methodologies, including novel catalytic systems and flow processes, are crucial for producing this compound and its derivatives on a larger scale with greater efficiency and sustainability.

High-Throughput Screening of Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of chemical compounds to identify "hits" with desired biological activity. nih.govcreative-bioarray.com Derivatives of this compound are valuable candidates for inclusion in large-scale screening campaigns due to the diverse biological activities associated with the aminophenol and nitroaromatic scaffolds. chemicalbook.com

The HTS process utilizes highly automated and miniaturized assays to test compound libraries, which can contain hundreds of thousands to millions of individual molecules. creative-bioarray.comnuvisan.comyoutube.com These libraries are often categorized as either diversity-based or focused.

Diversity-based screening collections contain a wide array of structurally varied molecules designed to cover a broad chemical space. stanford.edu Derivatives of this compound would be included in these general libraries to explore a wide range of potential therapeutic applications.

Focused or targeted libraries are composed of compounds designed to interact with specific biological targets or target families, such as kinases or proteases. stanford.edufrontiersin.org Given that this compound is a known reactant in the synthesis of antimicrobial agents, its derivatives are logical inclusions in focused screens against bacterial or fungal targets. chemicalbook.com Similarly, as related structures have shown potential as anticancer agents, derivatives could be included in kinase inhibitor libraries or other cancer-relevant focused collections. frontiersin.orgrsc.org

The data generated from HTS campaigns are vast and require sophisticated data analysis and machine learning algorithms to identify statistically significant hits and recognize structure-activity relationships (SAR). youtube.com This information is critical for selecting the most promising hit compounds for further optimization in medicinal chemistry programs.

Multi-Omic Approaches in Biological Studies

To fully understand the biological effects and mechanisms of action of this compound derivatives, researchers are turning to multi-omic approaches. These systems-biology techniques provide a holistic view of the molecular changes within an organism or cell upon exposure to a compound.

Transcriptomics: This field analyzes the complete set of RNA transcripts (the transcriptome) in a cell. Studies on related nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT), have utilized transcriptomic techniques like Serial Analysis of Gene Expression (SAGE) to profile gene expression changes in organisms like Arabidopsis thaliana. nih.govnih.gov These studies revealed that exposure to nitroaromatics can significantly upregulate genes involved in detoxification pathways, including those encoding for glutathione (B108866) S-transferases, cytochrome P450 enzymes, and nitroreductases. nih.govnih.gov A similar approach for this compound derivatives would identify the specific genes and cellular pathways they modulate.

Proteomics and Phosphoproteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. Quantitative proteome profiling can identify changes in protein abundance within cells or tissues following treatment with a compound. nih.gov This has been used to study diseases like amyloidosis by identifying specific proteins enriched in amyloid deposits. nih.gov Phosphoproteomics, a sub-discipline, focuses specifically on protein phosphorylation, a key mechanism for regulating cellular processes like signal transduction. nih.gov Analyzing the proteomic and phosphoproteomic profiles of cells treated with derivatives of this compound could reveal the specific signaling pathways, such as the MAPK or PI3K/AKT pathways, that are activated or inhibited, providing crucial insights into their mechanism of action, particularly in cancer therapeutics. rsc.orgnih.gov

Metabolomics: This approach studies the complete set of small-molecule metabolites within a biological system. It can reveal how a compound is metabolized by the cell and how it alters cellular metabolic pathways.

By integrating data from these multi-omic technologies, researchers can build a comprehensive model of how derivatives of this compound interact with biological systems, facilitating the identification of biomarkers for efficacy and guiding the development of more effective and safer therapeutic agents.

Development of Targeted Therapies

The structural backbone of this compound is a versatile scaffold for the design and synthesis of novel targeted therapies. mdpi.com Its functional groups—the amine, nitro, and hydroxyl groups—can be readily modified to create derivatives with high affinity and specificity for particular biological targets implicated in disease.

One major area of development is in antimicrobial agents . The parent compound is a known reactant for preparing antimicrobial biscationic 2-(phenoxyphenyl)indoles and 1-benzofurans. chemicalbook.com Furthermore, derivatives of related scaffolds are being investigated for their potent activity against significant pathogens like Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Molecular docking studies have suggested that novel tetrahydroquinazoline (B156257) derivatives, synthesized from related building blocks, show a high binding affinity for essential mycobacterial enzymes such as dihydrofolate reductase (DHFR). nih.gov

Another prominent avenue is the development of anticancer agents . The 2-aminothiophene scaffold, which shares structural motifs, has been explored for its diverse pharmacological properties, including as selective inhibitors in cancer therapy. nih.gov Research into novel 2-amino-4-aryl-pyrimidine derivatives has identified compounds that exhibit potent cytotoxic activity against cancer cell lines by inducing apoptosis through the modulation of key signaling pathways. rsc.org Specifically, some derivatives have been shown to suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are critical for cancer cell growth and survival. rsc.org Molecular docking studies further suggest that enzymes like MEK1 kinase could be direct targets for these compounds. rsc.org The development of urea-based derivatives targeting various kinases involved in cancer, such as cyclin-dependent kinases (CDKs) and c-Raf, highlights a broad strategy where the aminophenyl moiety serves as a key pharmacophore. frontiersin.org

By systematically modifying the this compound structure and exploring its structure-activity relationship (SAR), chemists can optimize derivatives to function as highly selective inhibitors or modulators of specific enzymes or receptors, paving the way for new targeted treatments for infectious diseases and cancer. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for (5-Amino-2-nitrophenyl)methanol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nitro reduction or functional group interconversion. For structurally similar compounds like (2-Amino-4-methoxyphenyl)methanol, catalytic hydrogenation of nitro precursors under controlled pH (6–7) prevents over-reduction. Reaction temperatures (25–60°C) and solvent polarity (ethanol/water mixtures) significantly affect yield, which ranges from 60–85% depending on substituent protection strategies .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- NMR : ¹H NMR shows amino protons as a broad singlet (δ 4.8–5.2 ppm) and aromatic protons as distinct multiplets (δ 6.5–7.5 ppm).

- FT-IR : N-H stretches (~3350 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹) are diagnostic. Cross-reference with NIST spectral databases for nitroaromatics to validate assignments .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer: Although specific toxicological data may be limited, structurally similar nitroanilines require:

- PPE : Nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (P261/P262) .

- Stability : Store under inert atmosphere (N₂/Ar) to mitigate decomposition risks.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what basis sets are optimal?

Methodological Answer: Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to model charge distribution and HOMO-LUMO gaps. Incorporate electron density and Laplacian terms (as in Colle-Salvetti correlation-energy models) for accurate predictions in aromatic systems .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

Methodological Answer:

Q. How does the substituent pattern on the phenyl ring influence solubility and aggregation in aqueous solutions?

Methodological Answer:

- Solubility : The hydroxymethyl group enhances hydrophilicity, while nitro groups reduce solubility. Compare with analogs like (2-Amino-4-methoxyphenyl)methanol, where methoxy increases solubility by 30% in polar solvents .

- Aggregation : Use dynamic light scattering (DLS) to assess particle size in aqueous buffers.

Q. What chromatographic methods are suitable for purity assessment, and how are mobile phases optimized?

Methodological Answer:

- HPLC : Reversed-phase C18 column with acetonitrile/water (0.1% TFA) gradient (20–80% ACN over 20 min). Monitor at 254 nm.

- Calibration : Compare retention times with NIST reference materials, noting shifts caused by nitro group electron-withdrawing effects .

Data Contradiction & Analysis

Q. How should researchers address inconsistent melting point data reported for nitro-aromatic derivatives?

Methodological Answer:

- Purification : Recrystallize from ethanol/water mixtures to remove impurities.

- DSC/TGA : Use differential scanning calorimetry to validate thermal behavior, as impurities can depress melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.